molecular formula C4H9BrF2Si B180072 (Bromodifluoromethyl)trimethylsilane CAS No. 115262-01-6

(Bromodifluoromethyl)trimethylsilane

Cat. No. B180072
M. Wt: 203.1 g/mol
InChI Key: WDZVWBWAUSUTTO-UHFFFAOYSA-N
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Description

(Bromodifluoromethyl)trimethylsilane (TMSCF 2 Br) is commonly used as a source to generate dilfluorocarbene . It is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .


Synthesis Analysis

(Bromodifluoromethyl)trimethylsilane has proved to be an important difluoromethyl (alkyl)ation reagent that is widely applied in organic synthesis over the past decade, since it was used as a difluorocarbene precursor in 2011 . The synthesis of TMSCF 2 Br and its applications in organic synthesis have been detailed .


Molecular Structure Analysis

The molecular structure of (Bromodifluoromethyl)trimethylsilane consists of three methyl groups bonded to a silicon atom via silicon-carbon bonds .


Chemical Reactions Analysis

(Bromodifluoromethyl)trimethylsilane is commonly used as a source to generate dilfluorocarbene . It is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .


Physical And Chemical Properties Analysis

(Bromodifluoromethyl)trimethylsilane is a liquid at 20 degrees Celsius . It has a boiling point of 108 degrees Celsius and a flash point of 17 degrees Celsius . Its specific gravity at 20/20 is 1.31 and its refractive index is 1.41 .

Scientific Research Applications

  • Summary of the Application : (Bromodifluoromethyl)trimethylsilane is commonly used as a source to generate difluorocarbene . It’s also used in the preparation of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds .
  • Methods of Application or Experimental Procedures : As reported by Hu and co-workers, (Bromodifluoromethyl)trimethylsilane is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .
  • Results or Outcomes : The outcomes of these applications are the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms .
  • Summary of the Application : (Bromodifluoromethyl)trimethylsilane is used as a source to generate difluorocarbene . It’s also used in the preparation of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds .
  • Methods of Application or Experimental Procedures : As reported by Hu and co-workers, (Bromodifluoromethyl)trimethylsilane is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .
  • Results or Outcomes : The outcomes of these applications are the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms .

Safety And Hazards

(Bromodifluoromethyl)trimethylsilane is classified as a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof equipment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[bromo(difluoro)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZVWBWAUSUTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrF2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromodifluoromethyl)trimethylsilane

CAS RN

115262-01-6
Record name Trimethyl(bromodifluoromethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
AL Trifonov, AA Zemtsov, VV Levin, MI Struchkova… - Organic …, 2016 - ACS Publications
A combination of (bromodifluoromethyl)trimethylsilane (Me 3 SiCF 2 Br), triphenylphosphine, and DMPU serves as a source of difluorinated phosphorus ylide Ph 3 PCF 2 under mild …
Number of citations: 57 pubs.acs.org
AK Yudin, GKS Prakash, D Deffieux… - Journal of the …, 1997 - ACS Publications
CF 2 BrCl reacts with aluminum/N-methylpyrrolidinone in the presence of chlorotrimethylsilane to give Me 3 SiCF 2 Cl in high yield. Similarly, CF 2 Br 2 gives Me 3 SiCF 2 Br with …
Number of citations: 128 pubs.acs.org
AV Tsymbal, MD Kosobokov, VV Levin… - The Journal of …, 2014 - ACS Publications
A method for bromodifluoromethylation of iminium ions using Me 3 SiCF 2 Br is described. The reaction involves room temperature activation of the silicon reagent by HMPA to generate …
Number of citations: 66 pubs.acs.org
VI Supranovich, AD Volodin, AA Korlyukov, J Hu… - Journal of Fluorine …, 2021 - Elsevier
The crystal structure of a low melting difluorinated silicon reagent (bromodifluoromethyl)trimethylsilane is described. Hexamethylphosphoramide (HMPA) serves as an efficient Lewis …
Number of citations: 1 www.sciencedirect.com
S Krishnamoorthy, GKS Prakash - Synthesis, 2017 - thieme-connect.com
There have been significant developments in the area of perfluoroalkyl group transfer using silicon reagents, specifically in nucleophilic trifluoromethylation. The mild and versatile …
Number of citations: 63 www.thieme-connect.com
F Wang, L Li, C Ni, J Hu - Beilstein Journal of Organic …, 2014 - beilstein-journals.org
Background: 1, 1-Difluoroalkenes cannot only be used as valuable precursors for organic synthesis, but also act as bioisosteres for enzyme inhibitors. Among various methods for their …
Number of citations: 61 www.beilstein-journals.org
T Zhi, Y Jin-Sheng, Z Jian - Chinese Journal of Organic Chemistry - sioc-journal.cn
Bromodifluoromethyl trimethylsilane (TMSCF 2 Br) has proved to be an important difluoromethyl (alkyl) ation reagent that is widely applied in organic synthesis over the past decade, …
Number of citations: 2 sioc-journal.cn
MD Kosobokov, VV Levin, MI Struchkova… - Organic letters, 2014 - ACS Publications
A method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents (Me 3 SiCF 2 X) is described. The reaction is …
Number of citations: 67 pubs.acs.org
RO Iakovenko, AD Dilman - Mendeleev Communications, 2018 - researchgate.net
A series of phosphines bearing halodifluoromethyl group were obtained starting from chlorodiphenylphosphine. Silicon reagents (Me 3 SiCF 2 X, X= Cl, Br) were used to install chloro-…
Number of citations: 3 www.researchgate.net
X Ma, Q Song - Chemical Society Reviews, 2020 - pubs.rsc.org
Halodifluoromethyl and trifluoromethyl-containing compounds are widely employed in organic chemistry, pharmaceuticals and materials science. Therefore, their applications and …
Number of citations: 130 pubs.rsc.org

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